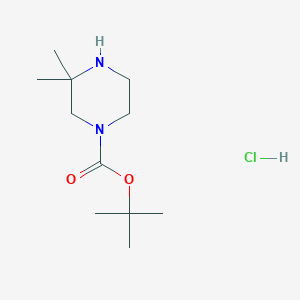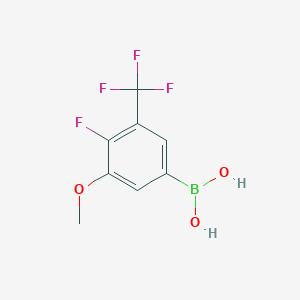
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid
Descripción general
Descripción
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is a type of organoboron compound. It is used as a reactant in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula: CF3OC6H4B(OH)2 . This indicates that the compound contains a boronic acid group (B(OH)2), a trifluoromethyl group (CF3), and a methoxy group (OCH3) attached to a phenyl ring.Aplicaciones Científicas De Investigación
Drug Synthesis
The trifluoromethyl group, which is present in this compound, is a common feature in many FDA-approved drugs . The trifluoromethyl group contributes to the pharmacological activities of these drugs . For example, Elexacaftor, a drug used in the treatment of cystic fibrosis, is synthesized using a compound similar to 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid .
Lactate Dehydrogenase Inhibitors
This compound can be used in the synthesis of lactate dehydrogenase inhibitors . These inhibitors are potential therapeutic agents for cancer treatment, as they can prevent cancer cells from proliferating .
PAI-1 Inhibition
Antituberculosis Drugs
This compound can also be used in the synthesis of PA-824 analogs . These analogs are potential antituberculosis drugs .
Modulators of Survival Motor Neuron Protein
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid can be used to synthesize modulators of survival motor neuron protein . These modulators can potentially be used in the treatment of spinal muscular atrophy .
Suzuki-Miyaura Cross-Coupling Reactions
This compound can be used as a reactant in Suzuki-Miyaura cross-coupling reactions . This type of reaction is widely used in organic chemistry to create carbon-carbon bonds .
Palladium-Catalyzed Direct Arylation Reactions
4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid can also be used in palladium-catalyzed direct arylation reactions . These reactions are used to introduce aryl groups into organic compounds .
Safety and Hazards
Mecanismo De Acción
Target of Action
The primary target of the compound 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .
Biochemical Pathways
The 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid affects the Suzuki–Miyaura cross-coupling pathway . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds .
Pharmacokinetics
The compound is known to be relatively stable and readily prepared , which suggests that it may have favorable bioavailability.
Result of Action
The molecular effect of the action of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid is the formation of new carbon-carbon bonds . On a cellular level, this can lead to the synthesis of various organic compounds, which can have numerous applications in chemical and pharmaceutical industries .
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-methoxy-5-(trifluoromethyl)phenylboronic acid can be influenced by various environmental factors. For instance, the Suzuki–Miyaura cross-coupling reaction, which the compound targets, is known to be exceptionally mild and functional group tolerant . This suggests that the compound can remain stable and effective under a wide range of conditions.
Propiedades
IUPAC Name |
[4-fluoro-3-methoxy-5-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c1-16-6-3-4(9(14)15)2-5(7(6)10)8(11,12)13/h2-3,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPKNQLKGQLZKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)OC)F)C(F)(F)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




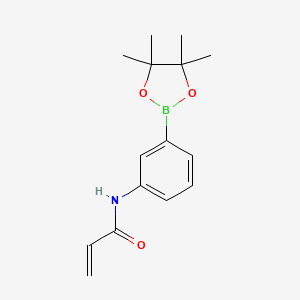

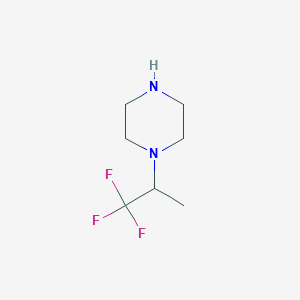
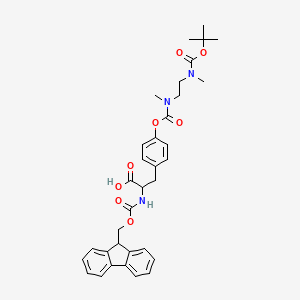
![Tert-butyl 9-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B1446432.png)
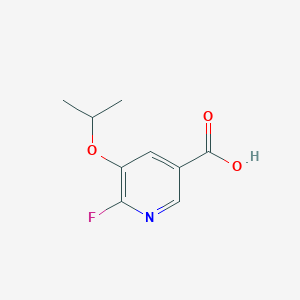
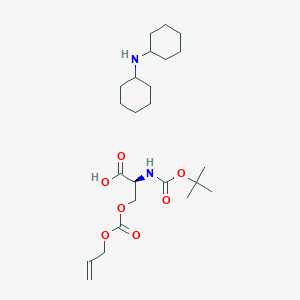
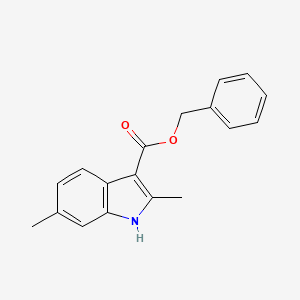
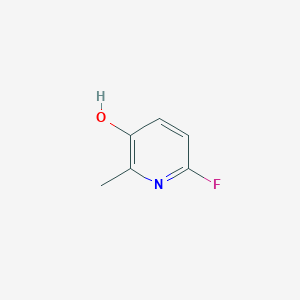
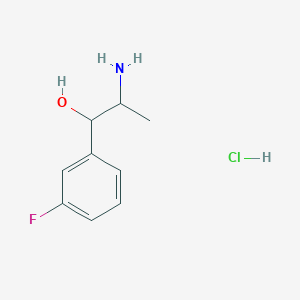
![[2-(3-Bromo-isoxazol-5-yl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B1446442.png)
